Estradiol 17-Hexanoate

Lipophilicity logP ester chain length

For QC labs needing to validate estradiol valerate API purity, sourcing the specified impurity standard can be a bottleneck. Estradiol 17-Hexanoate (CAS 71764-18-6) is the designated reference compound for this purpose. - Its intermediate C6 ester chain (LogP 5.74) provides a distinct retention time marker for specificity validation per ICH Q2(R1). - It is essential for forced degradation studies to identify and quantify hexanoate-related impurities. - Available with comprehensive characterization data, it bridges the gap in short-chain ester SAR investigations, enabling precise release kinetics research.

Molecular Formula C24H34O3
Molecular Weight 370.5 g/mol
CAS No. 71764-18-6
Cat. No. B137809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol 17-Hexanoate
CAS71764-18-6
Synonyms(17β)-Estra-1,3,5(10)-triene-3,17-diol 17-Hexanoate; 
Molecular FormulaC24H34O3
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
InChIInChI=1S/C24H34O3/c1-3-4-5-6-23(26)27-22-12-11-21-20-9-7-16-15-17(25)8-10-18(16)19(20)13-14-24(21,22)2/h8,10,15,19-22,25H,3-7,9,11-14H2,1-2H3/t19-,20-,21+,22+,24+/m1/s1
InChIKeyGHLGEOXVTQTIBD-NTYLBUJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estradiol 17-Hexanoate (CAS 71764-18-6): A Medium-Chain C17-Ester Prodrug for Sustained Estradiol Delivery


Estradiol 17-hexanoate is a synthetic estradiol ester formed by conjugation of 17β-estradiol with hexanoic acid (C6 straight-chain fatty acid) at the 17β-hydroxyl position [1]. Like other C17-esters, it is a prodrug that requires enzymatic hydrolysis by cellular esterases to liberate pharmacologically active 17β-estradiol [2]. The hexanoate moiety elevates lipophilicity to a calculated LogP of 5.74 versus 4.0 for unmodified estradiol, positioning it as a medium‑chain ester between estradiol valerate (C5) and estradiol enanthate (C7) in the ester chain‑length series [1][3]. This intermediate lipophilicity determines its rate of hydrolysis, depot formation, and duration of action relative to neighboring esters in the series.

Why Estradiol 17-Hexanoate Cannot Be Assumed Interchangeable with Estradiol Valerate or Estradiol Enanthate


Although all C17-estradiol esters function as prodrugs, the acyl chain length governs lipophilicity, esterase hydrolysis rate, and tissue partitioning, producing distinct pharmacokinetic profiles that preclude simple substitution [1]. Estradiol 17-hexanoate (C6, LogP 5.74) occupies an intermediate position between estradiol valerate (C5, LogP 5.6–6.3) and estradiol enanthate (C7, LogP 6.7–7.3) [1][2]. In systematic studies of estradiol‑17‑ester metabolism in rats, increasing chain length consistently decreased the rate of metabolism by esterases, with the metabolic half‑life of estradiol being ~2 min while estradiol‑17‑stearate (C18) reached 580 min [3]. The hexanoate ester (C6) therefore carries predictable, quantifiable differences in depot release kinetics relative to clinically established esters such as valerate (C5) and cypionate (cyclic C6), making direct substitution without experimental verification scientifically unsound.

Quantitative Differentiation of Estradiol 17-Hexanoate from Closest Estradiol Esters


LogP Lipophilicity: Hexanoate (C6) Occupies a Distinct Intermediate Position Between Valerate and Enanthate

Estradiol 17-hexanoate (C6 straight-chain ester) has a calculated LogP of 5.74, which places it between the clinically dominant estradiol valerate (C5, LogP 5.6–6.3) and the longer-acting estradiol enanthate (C7, LogP 6.7–7.3). This represents a LogP increase of approximately 1.74 log units over unmodified estradiol (LogP 4.0) [1][2].

Lipophilicity logP ester chain length

Receptor Binding Affinity: Estradiol 17-Hexanoate Belongs to the Short-Chain Ester Class with Approximately 2% of Estradiol's Receptor Affinity

Estradiol 17-hexanoate, as a short-chain C17 ester, falls into the same class as estradiol valerate, which exhibits approximately 2% of the estrogen receptor (ER) binding affinity of 17β-estradiol itself [1]. The mechanistic studies of Janocko et al. demonstrated that short-chain C17 esters (acetate, propionate, valerate) compete for ER binding only after intracellular hydrolysis to free estradiol; the intact esters themselves possess negligible affinity [2]. Long-chain esters such as estradiol-17-stearate and -palmitate fail to compete for ER binding even after prolonged incubation [2].

Estrogen receptor binding affinity prodrug activation

Metabolic Half-Life: Chain-Length-Dependent Hydrolysis Kinetics Position Hexanoate Between Valerate and Enanthate

Larner and Hochberg (1985) demonstrated that the metabolic half-life (t½) of estradiol-17-esters is inversely correlated with esterase hydrolysis rate and directly correlated with acyl chain length [1]. Estradiol itself has a metabolic t½ of approximately 2 min. The clearance t½ from blood for long-chain esters is approximately 16 min, while the metabolic t½ for estradiol-17-stearate (C18) is 580 min and for estradiol-17-arachidonate (C20) is 365 min [1]. Although hexanoate (C6) was not explicitly tested in this study, the established monotonic relationship between chain length and metabolic stability implies that hexanoate occupies an intermediate position between valerate (C5) and enanthate (C7), with corresponding intermediate duration of action.

Esterase hydrolysis metabolic half-life chain-length dependence

Pharmaceutical Reference Standard: Estradiol 17-Hexanoate Is the Definitive Impurity Marker for Estradiol Valerate Manufacturing and ANDA Filings

Estradiol 17-hexanoate is formally specified as a process-related impurity reference standard for estradiol valerate active pharmaceutical ingredient (API) [1][2]. It is supplied with detailed characterization data compliant with regulatory guidelines (ICH) for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) filings [2]. The compound enables traceability against pharmacopeial standards (USP or EP) and is employed in forced degradation studies to establish the specificity of HPLC methods for estradiol valerate drug product [2].

Impurity profiling reference standard ANDA

High-Value Application Scenarios for Estradiol 17-Hexanoate Based on Quantitative Differentiation Evidence


Development of Medium-Duration Injectable Estradiol Formulations Requiring Pharmacokinetic Precision Between Valerate and Enanthate

The intermediate LogP (5.74) and the predicted intermediate hydrolysis rate of estradiol 17-hexanoate (C6), positioned between valerate (C5, LogP 5.6–6.3) and enanthate (C7, LogP 6.7–7.3), make it a candidate for injectable depot formulations where the duration of estradiol exposure must be longer than valerate but shorter than enanthate [1][2]. Formulation scientists can exploit this precise lipophilicity differential to fine-tune release kinetics without resorting to complex excipient systems [1].

Reference Standard for Estradiol Valerate Impurity Profiling in GMP/ANDA Environments

Estradiol 17-hexanoate is the specified impurity reference standard for estradiol valerate API [3][4]. QC laboratories developing stability-indicating HPLC methods must use this compound to validate specificity, linearity, accuracy, and precision per ICH Q2(R1) guidelines. The compound is also essential for forced degradation studies (oxidative, acid, base, thermal, photolytic stress) to identify and quantify hexanoate-related impurities in finished estradiol valerate drug products [4].

Structure-Activity Relationship (SAR) Studies of Ester Chain Length on Estrogen Receptor Activation Kinetics

Because estradiol 17-hexanoate (C6) fills a gap in the short-chain ester series (C2 acetate, C3 propionate, C5 valerate, C6 hexanoate, C7 enanthate), it is an essential tool for SAR investigations into how acyl chain length modulates (a) esterase hydrolysis rate, (b) intracellular estradiol release kinetics, and (c) the duration of estrogen receptor-mediated transcriptional activation [2]. The mechanistic framework from Janocko et al. (1984) demonstrates that all short-chain esters require hydrolysis for ER activation; hexanoate provides an additional data point correlating chain length with the rate-limiting hydrolysis step [2].

Quote Request

Request a Quote for Estradiol 17-Hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.